Calpeptina

Descripción general

Descripción

Calpeptin es un potente inhibidor de la calpaína que penetra en las células, una familia de proteasas de cisteína dependientes del calcio. Es ampliamente utilizado en la investigación científica debido a su capacidad para inhibir la actividad de la calpaína, que juega un papel crucial en diversos procesos fisiológicos y patológicos .

Aplicaciones Científicas De Investigación

Calpeptin tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Calpeptin ejerce sus efectos inhibiendo la actividad de la calpaína. Se une al sitio activo de la calpaína, evitando que la proteasa escinda sus sustratos. Esta inhibición interrumpe varios procesos celulares que dependen de la actividad de la calpaína, como la remodelación del citoesqueleto y la transducción de señales .

Análisis Bioquímico

Biochemical Properties

Calpeptin plays a crucial role in inhibiting calpain activity, which is involved in numerous biochemical reactions. Calpain is a non-lysosomal cysteine protease that requires calcium for its activation. Calpeptin interacts with the active site of calpain, preventing its proteolytic activity. This interaction is essential for studying the role of calpain in various physiological and pathological processes. Calpeptin also inhibits other cysteine proteases, such as cathepsins, which are involved in protein degradation and processing .

Cellular Effects

Calpeptin has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Calpeptin has been shown to inhibit cell migration, proliferation, and apoptosis by targeting calpain activity. In immune cells, calpeptin regulates the immune response by modulating the activity of macrophages, neutrophils, and lymphocytes . Additionally, calpeptin has neuroprotective effects, suggesting its potential to cross the blood-brain barrier and protect neurons from degeneration .

Molecular Mechanism

The molecular mechanism of calpeptin involves its binding to the active site of calpain, inhibiting its proteolytic activity. Calpeptin prevents the autolysis of calpain, which is essential for its activation. By inhibiting calpain, calpeptin modulates various cellular processes, including apoptosis, cell migration, and signal transduction. Calpeptin also affects the expression of genes involved in these processes, further elucidating its role in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calpeptin change over time. Calpeptin is stable under desiccating conditions and can be stored for up to 12 months at -20°C . Its stability and efficacy may decrease over time when in solution. Long-term studies have shown that calpeptin can have sustained effects on cellular function, including prolonged inhibition of calpain activity and modulation of cellular processes .

Dosage Effects in Animal Models

The effects of calpeptin vary with different dosages in animal models. In mice, a dose of 25 μg/kg has been shown to be effective in reducing inflammation and neurodegeneration without causing significant toxicity . Higher doses may lead to adverse effects, such as increased risk of side effects and toxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks .

Metabolic Pathways

Calpeptin is involved in various metabolic pathways, primarily through its inhibition of calpain. Calpain is a key regulator of autophagy, a process that involves the degradation and recycling of cellular components. By inhibiting calpain, calpeptin enhances autophagic flux and prevents the accumulation of autophagosomes . Calpeptin also affects other metabolic pathways, such as those involving cathepsins, which are involved in protein degradation and processing .

Transport and Distribution

Calpeptin is transported and distributed within cells and tissues through various mechanisms. It is a cell-permeable compound that can cross the cell membrane and reach its target sites. Calpeptin interacts with transporters and binding proteins that facilitate its distribution within cells. Its ability to cross the blood-brain barrier suggests that it can reach the central nervous system and exert its neuroprotective effects .

Subcellular Localization

The subcellular localization of calpeptin is crucial for its activity and function. Calpeptin primarily localizes to the cytoplasm, where it interacts with calpain and other cysteine proteases. It can also be found in other subcellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on the cell type and conditions . The localization of calpeptin is influenced by various factors, including its binding interactions and post-translational modifications.

Métodos De Preparación

Calpeptin se sintetiza mediante un proceso de varios pasos que involucra la unión de derivados específicos de aminoácidos. La ruta sintética típicamente incluye los siguientes pasos:

Formación del enlace peptídico: Esto implica la unión de N-benciloxocarbonil-L-leucina y N-benciloxocarbonil-L-norleucina utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC).

Desprotección: Los grupos protectores de benciloxocarbonilo se eliminan mediante hidrogenación o tratamiento ácido.

Purificación: El producto final se purifica mediante técnicas cromatográficas para obtener calpeptina pura.

Análisis De Reacciones Químicas

Calpeptin experimenta varias reacciones químicas, que incluyen:

Oxidación: Calpeptin puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales en calpeptin.

Comparación Con Compuestos Similares

Calpeptin es único debido a su potente actividad inhibitoria y su capacidad de penetración en las células. Los compuestos similares incluyen:

S-Calpeptin: Un análogo sulfonado de calpeptin con propiedades inhibitorias similares.

GC-376: Un profármaco químicamente similar que inhibe las catepsinas y las proteasas virales.

MG132: Un inhibidor del proteasoma que también inhibe la actividad de la calpaína. Calpeptin destaca por su especificidad y efectividad en la inhibición de la calpaína, lo que la convierte en una herramienta valiosa en la investigación y en potenciales aplicaciones terapéuticas.

Propiedades

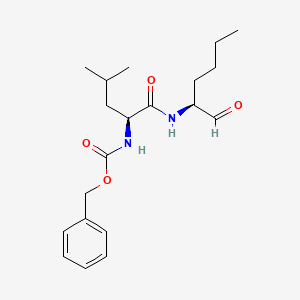

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUOGKHUUUWAF-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922464 | |

| Record name | Calpeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117591-20-5 | |

| Record name | Calpeptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calpeptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calpeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALPEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.